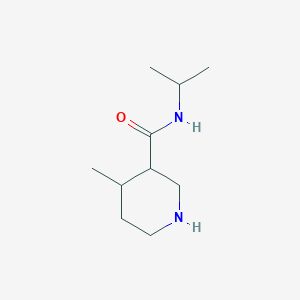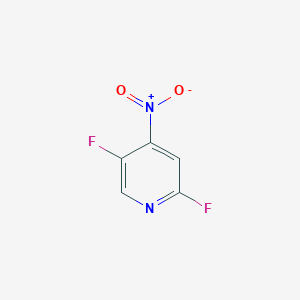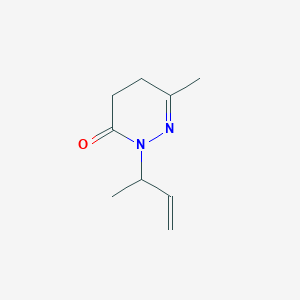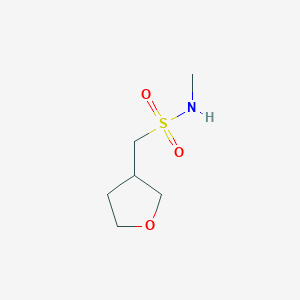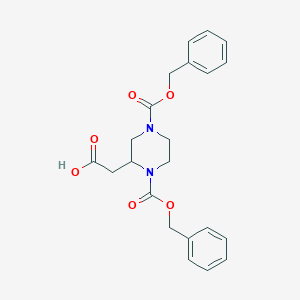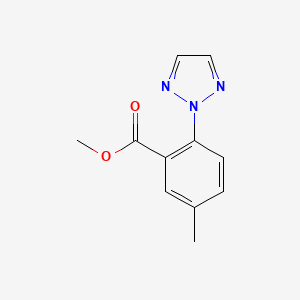
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its unique structure, which includes a triazole ring attached to a benzoate moiety. It is primarily used as an intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate typically involves the reaction of 2-iodo-5-methylbenzoic acid with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs like Suvorexant, an orexin antagonist used to treat insomnia
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target orexin receptors, which play a crucial role in regulating sleep-wake cycles. The triazole ring is essential for binding to the receptor sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid
- Suvorexant Intermediate II
Uniqueness
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its acid counterparts. This ester group enhances its solubility in organic solvents and facilitates its use in various synthetic applications .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 5-methyl-2-(triazol-2-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-8-3-4-10(14-12-5-6-13-14)9(7-8)11(15)16-2/h3-7H,1-2H3 |
Clave InChI |
AJQNPOQXQIPOMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


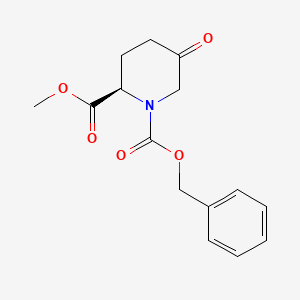
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)

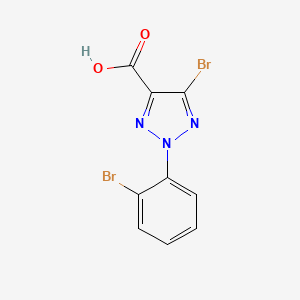
![6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B15055805.png)
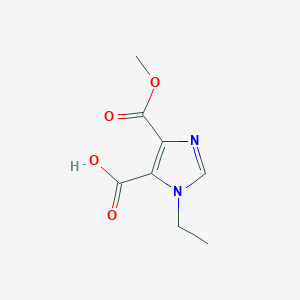

![2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15055831.png)
